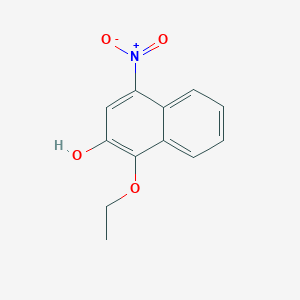

1-Ethoxy-4-nitronaphthalen-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

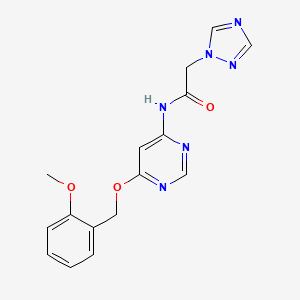

“1-Ethoxy-4-nitronaphthalen-2-ol” is a compound that likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “1-Ethoxy” part suggests an ethoxy group (–O–CH2CH3) attached at the 1-position of the naphthalene core. The “4-nitro” indicates a nitro group (–NO2) at the 4-position, and the “2-ol” implies a hydroxyl group (–OH) at the 2-position .

Molecular Structure Analysis

The molecular structure of “1-Ethoxy-4-nitronaphthalen-2-ol” would be characterized by the presence of the naphthalene core with the aforementioned functional groups attached at the specified positions . The exact structure, including the arrangement of atoms and bond lengths, would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of “1-Ethoxy-4-nitronaphthalen-2-ol” would be influenced by the electron-donating and electron-withdrawing effects of the ethoxy, nitro, and hydroxyl groups . The compound could potentially undergo further nitration, sulfonation, halogenation, and other electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethoxy-4-nitronaphthalen-2-ol” would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .科学的研究の応用

Antibacterial, Antifungal, and Antialgal Properties

Nitronaphthalenes, including 1-Ethoxy-4-nitronaphthalen-2-ol, have been studied for their bioactive properties. Research on natural and synthesized nitronaphthalenes has shown considerable antibacterial, antifungal, and antialgal activities. These compounds, isolated from endophytic fungi or synthesized chemically, demonstrate the potential of nitronaphthalenes in medical and environmental applications to combat microbial infections and growth (Krohn et al., 2008).

Atmospheric Chemistry and Environmental Impact

Nitronaphthalenes are also significant in atmospheric chemistry, impacting air quality and human health. Studies have modeled the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons (nitronaphthalenes) in the atmosphere. These compounds, including derivatives similar to 1-Ethoxy-4-nitronaphthalen-2-ol, are formed from the photochemical reactions of naphthalene and its derivatives, contributing to smog and potential respiratory health issues (Feilberg et al., 1999).

Applications in Material Science

Nitronaphthalenes have been explored for their applications in material science, such as their use in battery technology. For instance, 1-Nitronaphthalene has been investigated as a cathode material for magnesium reserve batteries, highlighting the potential of nitronaphthalene derivatives in energy storage solutions. These studies focus on optimizing the performance of the cathode by improving the reduction efficiency of the nitronaphthalene depolarizer (Thirunakaran et al., 1996).

Chemical Synthesis and Organic Chemistry

In organic chemistry, nitronaphthalenes serve as key intermediates in the synthesis of complex molecules. Research on the nucleophilic aromatic substitution on 1-alkoxy-2-nitronaphthalene by naphthyl Grignard reagents for synthesizing 2-nitro-1,1'-binaphthyls showcases the versatility of nitronaphthalenes in constructing chiral and axially symmetric compounds, which are valuable in developing pharmaceuticals and advanced materials (Hattori et al., 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-ethoxy-4-nitronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14/h3-7,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZBGARXRXIACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-nitronaphthalen-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine](/img/structure/B2862163.png)

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)

![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)